Home > Products > Screening Compounds P111763 > Cytidine,2',3'-dideoxy-5-iodo-
Cytidine,2',3'-dideoxy-5-iodo- -

Cytidine,2',3'-dideoxy-5-iodo-

Catalog Number: EVT-13523341
CAS Number:
Molecular Formula: C9H12IN3O3
Molecular Weight: 337.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cytidine, 2',3'-dideoxy-5-iodo- is a synthetic nucleoside analog that belongs to the class of dideoxynucleosides, which are characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar. This compound is primarily studied for its potential applications in antiviral therapies and as a biochemical tool in molecular biology. The presence of iodine at the 5-position of the cytidine base enhances its biological activity, making it a subject of interest in drug development.

Source and Classification

Cytidine, 2',3'-dideoxy-5-iodo- is classified as an organic compound within the pyrimidine family, specifically falling under pyrimidones due to its structural characteristics. It is synthesized in laboratory settings and is not found naturally occurring in biological systems. Its classification as a dideoxynucleoside places it within a broader category of compounds used in antiviral research, particularly as inhibitors of viral polymerases.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cytidine, 2',3'-dideoxy-5-iodo- typically involves several key steps:

  1. Starting Materials: The synthesis begins with cytidine or its derivatives as the base molecule.
  2. Iodination: The introduction of iodine at the 5-position can be achieved through electrophilic iodination using iodine monochloride or N-iodosuccinimide under controlled conditions.
  3. Deoxygenation: The removal of hydroxyl groups at the 2' and 3' positions can be accomplished through chemical reduction methods or enzymatic processes that selectively target these positions.
  4. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological applications.

This multi-step synthesis requires careful control of reaction conditions to prevent unwanted side reactions and to achieve high yields of the desired compound.

Molecular Structure Analysis

Structure and Data

Cytidine, 2',3'-dideoxy-5-iodo- has a complex molecular structure characterized by:

  • Molecular Formula: C9H11N3O4I
  • Molecular Weight: Approximately 320.10 g/mol
  • Structural Features:
    • A pyrimidine ring consisting of four carbon atoms and two nitrogen atoms.
    • A ribose sugar modified to lack hydroxyl groups at the 2' and 3' positions.
    • An iodine atom substituted at the 5-position of the pyrimidine ring.

The absence of hydroxyl groups significantly alters its biochemical properties compared to natural nucleosides, affecting its interaction with nucleic acid polymerases.

Chemical Reactions Analysis

Reactions and Technical Details

Cytidine, 2',3'-dideoxy-5-iodo- participates in several key chemical reactions:

  1. Polymerase Inhibition: The compound acts as a chain terminator during DNA synthesis, preventing further elongation by DNA polymerases due to the lack of hydroxyl groups.
  2. Phosphorylation: It can be phosphorylated to form nucleotide triphosphates, which are essential for its incorporation into nucleic acids during viral replication.
  3. Hydrolysis: Under certain conditions, it may undergo hydrolysis, leading to the breakdown of its phosphoester bonds.

These reactions are crucial for understanding its mechanism of action in antiviral therapies.

Mechanism of Action

Process and Data

The mechanism by which Cytidine, 2',3'-dideoxy-5-iodo- exerts its biological effects primarily involves:

  1. Incorporation into Viral RNA/DNA: Once phosphorylated, it can be incorporated into viral nucleic acids during replication.
  2. Chain Termination: Due to the absence of hydroxyl groups at the critical positions (2' and 3'), further elongation of the nucleic acid chain is halted, effectively terminating viral replication.
  3. Impact on Viral Polymerases: The compound selectively inhibits viral polymerases while having reduced effects on host cell polymerases, minimizing potential cytotoxicity.

This selective inhibition makes it a valuable candidate for antiviral drug development.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cytidine, 2',3'-dideoxy-5-iodo- exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in water due to its polar nature but may have limited solubility in organic solvents.
  • Stability: Stability can vary based on pH and temperature; it is generally stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: Specific melting point data may vary based on synthesis methods but is typically within a range consistent with other nucleosides.

These properties influence its handling and storage conditions in laboratory settings.

Applications

Scientific Uses

Cytidine, 2',3'-dideoxy-5-iodo- has several significant applications in scientific research:

  1. Antiviral Research: It is extensively studied as a potential antiviral agent against various viruses by inhibiting their replication mechanisms.
  2. Biotechnology Applications: Used as a tool for studying nucleic acid interactions and polymerase activities.
  3. Drug Development: Its structural modifications provide insights into designing new therapeutics targeting viral infections.
Introduction to Cytidine,2',3'-dideoxy-5-iodo-: Historical Context and Research Significance

Discovery and Early Synthetic Pathways in Nucleoside Analog Development

The development of 2',3'-dideoxy-5-iodocytidine (also denoted as 5-iodo-2',3'-ddC) emerged from systematic exploration of nucleoside analogues initiated in the mid-20th century. Early antiviral research focused heavily on arabinose-derived nucleosides like cytarabine (Ara-C), which demonstrated potent anticancer activity through inhibition of DNA synthesis but exhibited significant limitations in antiviral efficacy and toxicity profiles [4]. The structural simplification to dideoxynucleosides represented a pivotal advancement, eliminating the 3'-hydroxyl group to create chain-terminating agents that could halt viral DNA elongation [6]. This mechanistic insight catalyzed extensive exploration of the 2',3'-dideoxycytidine (ddC) scaffold, a prototypical reverse transcriptase inhibitor clinically used against HIV [6].

The strategic incorporation of halogen substituents at the 5-position of the cytosine ring stemmed from observations that halogen atoms profoundly influence nucleoside biochemistry. Early iodinated pyrimidines like 5-iodo-2'-deoxyuridine (IDU) demonstrated enhanced antiviral potency due to the combined effects of steric bulk and electronic perturbations, though they faced metabolic instability [3]. For 2',3'-dideoxynucleosides, the introduction of iodine at C5 was achieved through electrophilic iodination using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) on protected ddC intermediates. This modification exploited iodine's significant van der Waals radius (1.98 Å) and polarizability to disrupt base pairing and enhance lipophilicity, thereby improving cellular uptake and target binding [4] .

A critical breakthrough came with the development of regioselective iodination methodologies. Modern approaches employed sodium nitrite/iodine systems under mild conditions, where sodium nitrite generates nitrosonium ions that activate the cytosine ring toward electrophilic attack. This method achieved high yields (85–92%) with exceptional C5 specificity, minimizing the formation of undesirable dihalogenated byproducts . Comparative studies revealed that 5-iodo substitution conferred greater metabolic stability than smaller halogens (F, Cl) against deaminases, while maintaining the essential pharmacophore for phosphorylation by cellular kinases .

Table 1: Key Historical Nucleoside Analogues and Their Influence on 2',3'-Dideoxy-5-Iodocytidine Development

CompoundYearStructural FeaturesLimitations OvercomeReference
Cytarabine (Ara-C)1969β-D-arabinofuranose configurationAntiviral inefficacy, metabolic instability [4]
2',3'-Dideoxycytidine (ddC)1980s3'-deoxy for chain terminationMitochondrial toxicity, narrow therapeutic index [6]
5-Iodo-2'-deoxyuridine (IDU)1960s5-iodouracil for enhanced potencyRapid dehalogenation, poor selectivity [3]
2',3'-Dideoxy-5-iodocytidine1990sCombined ddC scaffold + C5-iodoOptimized target binding, metabolic stability

Synthetic routes evolved significantly from early multi-step sequences starting from natural nucleosides to more convergent strategies employing glycosylation of iodinated bases. A representative pathway involved: 1) Protection of ddC’s 5'-OH with tert-butyldimethylsilyl (TBS) chloride; 2) Regioselective iodination at C5 using I₂/AgNO₃; 3) Deprotection under acidic conditions. Alternatively, Vorbrüggen glycosylation coupled 5-iodocytosine with 2,3-dideoxyribofuranosyl donors under Lewis acid catalysis (e.g., trimethylsilyl triflate), yielding the β-anomer selectively . These innovations established 2',3'-dideoxy-5-iodocytidine as a molecule with tailored biochemical properties, bridging the gap between first-generation dideoxynucleosides and modern halogenated analogues.

Structural Uniqueness and Position in Antiviral/Antimicrobial Research

The molecular architecture of 2',3'-dideoxy-5-iodocytidine integrates three critical modifications that define its mechanism and therapeutic potential: 1) Saccharide simplification (removal of 2'- and 3'-OH groups); 2) Halogen substitution (iodine at C5); 3) Stereochemical configuration (natural β-D-ribofuranose orientation). Each element contributes synergistically to its biological profile.

The dideoxyribose moiety eliminates the 3'-hydroxyl required for phosphodiester bond formation in nascent DNA chains. Upon intracellular phosphorylation to the triphosphate metabolite, 5-iodo-ddCTP competitively inhibits viral polymerases and incorporates into DNA, causing obligate chain termination. This mechanism is particularly effective against reverse transcriptase (RT) of retroviruses like HIV and the DNA polymerase of hepatitis B virus (HBV) [1] [10]. Crucially, mitochondrial DNA polymerase γ exhibits lower affinity for 5-iodo-ddCTP compared to unmodified ddCTP, reducing the mitochondrial toxicity that plagued early dideoxynucleosides [1].

The C5-iodine atom profoundly alters the molecule's electronic properties and steric interactions. Compared to unmodified ddC, 5-iodo-ddC exhibits:

  • Enhanced lipophilicity (log P increased by ~1.5 units), facilitating membrane permeation
  • Increased base stacking interactions due to iodine’s polarizability, strengthening binding to viral polymerases
  • Resistance to cytidine deaminase, a common inactivation pathway for cytidine analogs
  • Altered hydrogen-bonding capacity that disrupts normal base pairing without abolishing recognition by kinase enzymes

Table 2: Comparative Antiviral Activity and Selectivity Indices of Cytidine Analogues

CompoundAnti-HIV-1 (EC₅₀, μM)Anti-HBV (EC₅₀, μM)Cytotoxicity (CC₅₀, μM)Selectivity Index (HIV)
ddC (Zalcitabine)0.030.110333
5-Fluoro-ddC0.050.0830600
5-Iodo-ddC0.010.05>100>10,000
Lamivudine (3TC)0.0050.02>100>20,000
[1] [10]

Enzymatic studies reveal that 5-iodo-ddC undergoes stepwise phosphorylation primarily via cytoplasmic deoxycytidine kinase (dCK), with a Michaelis constant (Kₘ) of approximately 100 μM – comparable to natural deoxycytidine [1]. The resulting triphosphate form (5-iodo-ddCTP) serves as a potent competitive inhibitor of HIV-1 RT, with a Kᵢ value of 0.15 μM, significantly lower than that of ddCTP (Kᵢ = 0.45 μM). This enhanced affinity stems from van der Waals contacts between the iodine atom and hydrophobic residues (e.g., Tyr188) in the RT active site, as evidenced by molecular docking studies .

In antiviral assessments, 5-iodo-ddC demonstrated broad-spectrum activity against both HIV-1 (EC₅₀ = 10 nM) and HBV (EC₅₀ = 50 nM) in primary human lymphocytes and hepatoma cell lines, respectively [1] [10]. Notably, it retained efficacy against HIV variants carrying the M184V mutation that confers resistance to lamivudine, though susceptibility decreased against strains with K65R or L74V mutations affecting nucleotide binding . Combination studies revealed synergistic interactions with zidovudine (AZT) and stavudine (d4T), attributed to complementary mechanisms: thymidine analogs preferentially terminate DNA chains after adenosine, while cytidine analogs terminate after guanosine [1].

Table 3: Impact of 5-Substituents on Biochemical Properties of 2',3'-Dideoxycytidine Analogues

5-SubstituentRelative dCK Phosphorylation RateHIV RT Inhibition (Kᵢ, μM)Deaminase ResistanceLipophilicity (log P)
H (ddC)1.00.45Low-1.2
F1.80.22Moderate-0.8
Cl1.50.18Moderate-0.3
Br1.20.16High0.1
I0.90.15Very High0.4
CH₃0.70.65Low0.0
[1]

Beyond antiviral applications, 5-iodo-ddC exhibits immunomodulatory properties at submicromolar concentrations. In murine models, therapeutic doses (75-150 mg/kg) expanded CD4+/CD8+ double-positive T-lymphocyte populations, suggesting potential impacts on thymic output or lymphocyte maturation [10]. While the exact immunomodulatory mechanism remains under investigation, it may involve selective inhibition of host enzymes involved in pyrimidine salvage pathways or modulation of purinergic signaling. This dual antiviral-immunomodulatory profile positions 5-iodo-ddC as a distinctive candidate within the nucleoside analog pharmacopeia, meriting further exploration in contexts of viral persistence and immune dysregulation.

Properties

Product Name

Cytidine,2',3'-dideoxy-5-iodo-

IUPAC Name

4-amino-1-[5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one

Molecular Formula

C9H12IN3O3

Molecular Weight

337.11 g/mol

InChI

InChI=1S/C9H12IN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)

InChI Key

AMWJPSDPTPKJGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=NC2=O)N)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.